4-chloro-2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol
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Overview
Description
4-chloro-2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a complex organic compound featuring a unique structure that combines several heterocyclic rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol is the RET kinase . This kinase plays a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation .
Mode of Action
4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol interacts with its target, the RET kinase, by inhibiting its activity . This inhibition occurs at both the molecular and cellular levels .
Biochemical Pathways
The inhibition of RET kinase by 4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol affects various biochemical pathways. These pathways are primarily involved in cell growth and differentiation
Result of Action
The result of the action of 4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol is the inhibition of cell proliferation driven by RET wildtype and gatekeeper mutation . This suggests that the compound could potentially be used as a therapeutic agent in conditions characterized by overactive RET kinase activity.
Preparation Methods
The synthesis of 4-chloro-2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves multiple steps, starting with the preparation of the core pyrazolo[1,5-c][1,3]benzoxazine scaffold. The synthetic route typically includes:
Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyridine ring: This is achieved through a coupling reaction, often using Suzuki-Miyaura coupling.
Chlorination and methoxylation: These functional groups are introduced through selective halogenation and methylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
4-chloro-2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer therapy.
Biological Studies: Its effects on cell cycle progression and apoptosis induction are studied in various cancer cell lines.
Chemical Biology: It serves as a tool compound for studying the molecular mechanisms of cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which also target CDK2 . 4-chloro-2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is unique due to its specific structural features and functional groups that enhance its binding affinity and selectivity for CDK2 .
Properties
IUPAC Name |
4-chloro-2-(7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-28-20-6-2-5-15-18-11-17(16-10-14(23)7-8-19(16)27)25-26(18)22(29-21(15)20)13-4-3-9-24-12-13/h2-10,12,18,22,27H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASNEEZZSIEOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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